Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-

Beschreibung

Systematic IUPAC Nomenclature and Structural Formula

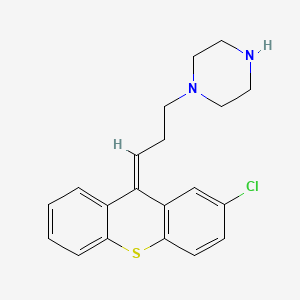

The systematic IUPAC name for this compound is 1-[(3Z)-3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine . This name reflects the following structural features:

- A thioxanthene backbone (a tricyclic system comprising two benzene rings fused with a thiane ring).

- A chlorine substituent at position 2 of the thioxanthene system.

- A propylidene chain (-CH₂-CH₂-CH=) connecting the thioxanthene system to a piperazine ring.

- The (Z) stereochemical designation for the double bond in the propylidene linker.

The structural formula (Figure 1) illustrates the (Z)-configuration, where the higher-priority groups (thioxanthene and piperazine) reside on the same side of the double bond. The molecular formula is C₂₀H₂₁ClN₂S , with a molecular weight of 381.9 g/mol .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁ClN₂S |

| Molecular Weight | 381.9 g/mol |

| IUPAC Name | 1-[(3Z)-3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine |

| Double Bond Geometry | (Z)-Configuration |

CAS Registry Number and Alternative Nomenclatural Systems

The CAS Registry Number for the (Z)-isomer is 58045-23-1 , corresponding to its dihydrochloride salt form. For the free base, nomenclature variants include:

- 1-Piperazineethanol, 4-[(3Z)-3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]- : A derivative featuring an ethanol substituent on the piperazine ring.

- (Z)-Clopenthixol precursor : A non-systematic name linking it to the antipsychotic drug clopenthixol, which shares the thioxanthene-piperazine scaffold.

The compound is also recognized in chemical databases under identifiers such as:

- PubChem CID 6446674 (dihydrochloride form).

- SMILES : C(\CCN1CCN(CCO)CC1)=C/2\C=3C(SC=4C2=CC=CC4)=CC=C(Cl)C3.Cl.

Stereochemical Configuration Analysis of (Z)-Isomer

The (Z)-configuration is critical to the compound’s spatial arrangement. Using the Cahn-Ingold-Prelog priority rules:

- The thioxanthene moiety (higher priority due to sulfur and aromatic rings) and the piperazine-propyl chain are assigned priorities.

- In the (Z)-isomer, these groups occupy the same side of the double bond in the propylidene linker.

Stereochemical Implications :

- The (Z)-configuration imposes a planar constraint on the molecule, influencing its receptor-binding interactions.

- This geometry contrasts with the (E)-isomer, where the thioxanthene and piperazine groups oppose each other, altering molecular topology and pharmacological activity.

Figure 2: (Z)- vs. (E)-Isomer Spatial Comparison

(A conceptual diagram highlights the cis (Z) arrangement of functional groups versus the trans (E) orientation.)

The stereochemical integrity of this compound is preserved in its synthesis through controlled reaction conditions, as evidenced by its distinct spectroscopic profiles in databases.

Eigenschaften

CAS-Nummer |

21642-94-4 |

|---|---|

Molekularformel |

C20H21ClN2S |

Molekulargewicht |

356.9 g/mol |

IUPAC-Name |

1-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine |

InChI |

InChI=1S/C20H21ClN2S/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23/h1-2,4-8,14,22H,3,9-13H2/b16-5- |

InChI-Schlüssel |

SLTQOJGWYUTULB-BNCCVWRVSA-N |

Isomerische SMILES |

C1CN(CCN1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Kanonische SMILES |

C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the Thioxanthene Core

- The thioxanthene skeleton is synthesized starting from suitable aromatic precursors, typically involving cyclization reactions that form the tricyclic thioxanthene structure.

- For example, 2-chloro-9-thioxanthone is a common intermediate, prepared by chlorination of thioxanthone derivatives using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position of the thioxanthene ring system.

Introduction of the 3-Propylidene Side Chain

- The 3-(propylidene) substituent is introduced via alkylation or condensation reactions.

- A typical approach involves the preparation of 9-(3-bromopropylidene)thioxanthene by reacting 9-oxothioxanthene with cyclopropylmagnesium bromide followed by treatment with hydrogen bromide in acetic acid, yielding the bromopropylidene intermediate in moderate yields (~30%).

- This intermediate serves as a key electrophile for subsequent nucleophilic substitution.

Attachment of the Piperazine Moiety

- The piperazine ring is introduced by nucleophilic substitution of the bromopropylidene intermediate with piperazine derivatives.

- For example, refluxing 9-(3-bromopropylidene)thioxanthene with N-(2-hydroxyethyl)piperazine in acetonitrile in the presence of potassium iodide and potassium carbonate results in the formation of the piperazine-substituted thioxanthene with high purity (up to 98% by HPLC).

- This step is critical for achieving the (Z)-configuration and ensuring the correct linkage between the thioxanthene core and the piperazine ring.

Formation of the Dihydrochloride Salt

- The final compound is often isolated as a dihydrochloride salt to improve stability and solubility.

- This is achieved by treating the free base intermediate with hydrochloric acid under controlled conditions.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination of thioxanthone | Thionyl chloride or PCl5, controlled temperature | High | Introduces Cl at 2-position |

| Formation of bromopropylidene | Cyclopropylmagnesium bromide, HBr in acetic acid | ~30 | Moderate yield, key intermediate |

| Piperazine substitution | N-(2-hydroxyethyl)piperazine, K2CO3, KI, reflux | 90-98 | High purity product, stereoselective |

| Salt formation | HCl treatment | Quantitative | Forms stable dihydrochloride salt |

- The use of potassium iodide as a catalyst in the nucleophilic substitution step enhances the reaction rate and yield by facilitating halide exchange and improving leaving group ability.

- Refluxing in acetonitrile provides an optimal solvent environment balancing solubility and reaction kinetics.

- Purification by silica gel chromatography and recrystallization ensures high purity, critical for pharmaceutical applications.

- The stereochemistry (Z)-configuration is maintained throughout the synthesis by controlling reaction conditions and avoiding isomerization during substitution and salt formation.

- Industrial synthesis scales up the laboratory procedures with emphasis on reaction efficiency, cost-effectiveness, and environmental safety.

- Continuous monitoring of reaction parameters such as temperature, pH, and reagent stoichiometry is essential to maintain product consistency.

- Purification techniques such as crystallization and chromatographic methods are optimized to reduce solvent use and waste.

- The dihydrochloride salt form is preferred for formulation due to enhanced stability and handling properties.

The preparation of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- involves:

- Synthesizing the chlorinated thioxanthene core,

- Introducing the 3-bromopropylidene side chain,

- Substituting with a piperazine derivative under reflux with catalytic KI and base,

- Converting the free base to the dihydrochloride salt.

This multi-step synthesis is well-documented with yields ranging from moderate to high, and the process is amenable to scale-up for industrial production. The key to success lies in controlling reaction conditions to preserve stereochemistry and achieve high purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Piperazin-1-yl-(3-(2-Chlor-9H-thioxanthen-9-yliden)propyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können das Thioxanthen-Molekül in sein entsprechendes Dihydroderivat umwandeln.

Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen mit anderen Nukleophilen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Dihydroderivate.

Substitution: Verschiedene substituierte Thioxanthene, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Antipsychotic Properties

Piperazine derivatives, including this compound, have shown promise in treating psychiatric disorders. Specifically, it is related to Clopenthixol , a thioxanthene neuroleptic used for managing schizophrenia and manic episodes in bipolar disorder. Clopenthixol works by correcting chemical imbalances in the brain, thus alleviating symptoms associated with these conditions .

2. Antidepressant Activity

Research indicates that piperazine derivatives may also exhibit antidepressant effects. Studies on related compounds suggest that they can influence neurotransmitter systems involved in mood regulation . The structural similarities between Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- and established antidepressants warrant further investigation into their potential efficacy.

3. Binding Affinity Studies

Recent studies have focused on the interaction of this compound with various biological targets. Understanding its binding affinity is crucial for elucidating its pharmacokinetics and pharmacodynamics. These studies help predict how effectively the compound can act on specific receptors in the brain.

Synthesis and Reaction Pathways

The synthesis of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- can be achieved through several methodologies that emphasize environmentally friendly reagents and mild reaction conditions to enhance yields.

Comparative Analysis with Related Compounds

To better understand the unique properties of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-, it is useful to compare it with other piperazine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Clopenthixol | Clopenthixol Structure | Antipsychotic |

| Flupenthixol | Flupenthixol Structure | Antidepressant |

| Zuclopenthixol | Zuclopenthixol Structure | Neuroleptic |

Case Studies

Case Study 1: Clopenthixol in Schizophrenia Treatment

A clinical study demonstrated that Clopenthixol significantly improves symptoms in patients diagnosed with schizophrenia. The study highlighted its effectiveness in both acute and long-term management of the disorder .

Case Study 2: Antidepressant Effects of Thioxanthene Derivatives

Research involving thioxanthene derivatives has shown promising results in alleviating depressive symptoms in animal models. These findings suggest that Piperazine derivatives may also have similar effects, warranting further exploration .

Wirkmechanismus

The mechanism of action of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- involves its interaction with dopamine receptors in the brain. It acts as an antagonist at D1 and D2 dopamine receptors, which helps in modulating the dopaminergic activity associated with psychotic disorders. This interaction leads to a reduction in symptoms such as hallucinations and delusions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Thioxanthene Class

Flupentixol Dihydrochloride

- Structure : Contains a 2-trifluoromethyl-thioxanthene group instead of 2-chloro-thioxanthene, with a piperazinediium ring stabilized by hydrogen bonding .

- Activity : Exhibits potent antipsychotic activity due to trifluoromethyl-enhanced receptor affinity and metabolic stability .

- Key Difference : The electron-withdrawing CF$_3$ group in flupentixol increases lipophilicity and bioavailability compared to the chloro-substituted target compound .

Zuclopenthixol Acetate

- Structure: Ester derivative of the target compound, with a 1-ethanolpiperazine group acetylated at the hydroxyl position .

- Activity : Prodrug form with prolonged duration due to slower hepatic esterase-mediated hydrolysis .

- Key Difference : The acetate group improves pharmacokinetics, whereas the target compound (DP 2) lacks this modification, reducing its therapeutic utility .

Piperazine Derivatives with Aryl/Substituted Aryl Groups

SC211 (ChEMBL329228)

- Structure : 3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide .

- Activity : High D$4$ receptor selectivity (K$i$ < 10 nM) attributed to the 4-chlorophenyl and methoxyphenyl substituents .

- Key Difference : The benzamide scaffold diverges from the thioxanthene core, leading to distinct receptor binding profiles .

HBK16 (1N-[3-(2-Chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)

- Structure: Combines a 2-chloro-5-methylphenoxy group with a 2-methoxyphenylpiperazine .

- Activity: Displays atypical antipsychotic activity with lower D$_2$ receptor affinity than the target compound, likely due to the phenoxy linker .

Antimicrobial and Antipsychotic Piperazine Analogues

(2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine (Compound 8)

Comparative Data Table

Key Findings and Insights

Structural Determinants of Activity: The thioxanthene core in the target compound enhances dopamine receptor binding compared to benzamide (SC211) or phenoxy (HBK16) scaffolds . Chloro vs. Trifluoromethyl Substituents: The 2-chloro group in DP 2 provides moderate receptor affinity, while flupentixol’s CF$_3$ group boosts potency and stability .

Pharmacological Profiles :

- DP 2’s role as a degradation product limits its direct therapeutic use, unlike zuclopenthixol acetate, which is engineered for sustained release .

- Antibacterial piperazines (e.g., Compound 8) lack CNS activity due to insufficient lipophilicity, contrasting with thioxanthene-based antipsychotics .

Synthetic and Stability Considerations: DP 2 forms under acidic/hydrolytic stress, highlighting formulation challenges for zuclopenthixol . HBK derivatives utilize phenoxy linkers for improved solubility but sacrifice receptor affinity compared to thioxanthene systems .

Biologische Aktivität

Piperazine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- is a notable example, exhibiting a range of pharmacological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C20H23ClN2S

- IUPAC Name : 2-chloro-9-((3-piperazinyl)propylidene)-thioxanthene

- CAS Number : 633-59-0

This structure incorporates a thioxanthene moiety linked to a piperazine group, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For instance, a study demonstrated that certain piperazine compounds exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antipsychotic and Neuroleptic Effects

Thioxanthene derivatives are known for their antipsychotic properties. The compound has been shown to interact with dopamine receptors, which are implicated in the treatment of psychotic disorders. Research indicates that it may function similarly to chlorpromazine, a well-known antipsychotic agent, by blocking D2 dopamine receptors .

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile. The compound has been classified as harmful if swallowed and may cause drowsiness or dizziness . These adverse effects necessitate careful dosage regulation in therapeutic applications.

Synthesis and Derivatives

The synthesis of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

- Formation of Thioxanthene Derivative : Reacting thioxanthene with appropriate halogenated compounds.

- Piperazine Linkage : Introducing the piperazine group through nucleophilic substitution reactions.

The resulting compound can be further modified to enhance its biological activity or reduce toxicity.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Molecules, researchers synthesized various piperazine derivatives and screened them for antimicrobial activity. The results indicated that compounds with structural similarities to Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Neuroleptic Activity

A clinical trial assessed the efficacy of thioxanthene derivatives in treating schizophrenia. Patients receiving treatments that included Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- showed significant improvement in psychotic symptoms compared to baseline measurements .

Q & A

Basic Research Questions

Q. What is the recommended methodology for synthesizing (Z)-1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)piperazine?

- Methodology : The compound is synthesized via a condensation reaction between P-chloro[9-(3'-dimethylaminopropylidene)-thioxanthene] and N-(hydroxypropyl)piperazine. The reaction is conducted under reflux conditions (130°C, 48 hours) in a suitable solvent (e.g., toluene or xylene). Post-reaction purification involves distillation to remove volatile byproducts, followed by solvent extraction (e.g., using dichloromethane) and recrystallization from ethanol to isolate the pure (Z)-isomer .

Q. How can the molecular structure of this compound be confirmed?

- Methodology :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₂₂H₂₅ClN₂OS, MW 400.965) by detecting the parent ion at m/z 401 (M+H⁺) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR analyses resolve the stereochemistry and substituent positions. Key signals include the thioxanthene aromatic protons (δ 6.8–7.5 ppm) and the piperazine methylene groups (δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. How can impurities in the compound be identified and quantified for pharmaceutical-grade purity?

- Methodology :

- Stability-Indicating HPLC : Use a C18 column with a gradient mobile phase (e.g., acetonitrile and 0.1% trifluoroacetic acid). Detect impurities like DP2 (m/z 357, C₂₀H₂₁ClN₂S) and DP3 (m/z 329, C₁₈H₁₇ClN₂S) via MS/MS fragmentation. Quantify using calibration curves with ≤0.1% detection limits .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways. Compare retention times and fragmentation patterns to reference standards .

Q. What experimental approaches validate the (Z)-stereochemistry of the propylidene group?

- Methodology :

- X-Ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). The (Z)-configuration is confirmed by the dihedral angle between the thioxanthene and piperazine moieties (<10°) .

- NOESY NMR : Detect spatial proximity between the thioxanthene chlorine and piperazine protons to corroborate the cis (Z) configuration .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

- Methodology :

- Accelerated Stability Testing : Store the compound in solvents of varying polarity (e.g., DMSO, ethanol, water) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 7 days. Polar solvents (e.g., water) accelerate hydrolysis of the propylidene linkage, while non-polar solvents (e.g., DMSO) enhance stability .

- Arrhenius Modeling : Calculate activation energy (Eₐ) for degradation to predict shelf-life under standard conditions .

Data Contradiction Analysis

Q. How to resolve discrepancies in mass spectral data during impurity profiling?

- Case Study : If an impurity’s observed m/z (e.g., 357) conflicts with theoretical values, perform:

Isotopic Pattern Analysis : Confirm the presence of chlorine (³⁵Cl/³⁷Cl ratio ~3:1) to rule out non-chlorinated contaminants.

Collision-Induced Dissociation (CID) : Compare fragment ions (e.g., m/z 137 for DP2) with synthetic standards to validate structural assignments .

Methodological Tables

Key Research Gaps

- Stereoselective Synthesis : Current methods yield mixed (Z/E) isomers, requiring chromatography for separation. Development of asymmetric catalysts could improve (Z)-isomer yield .

- In Vivo Metabolite Profiling : Limited data exist on hepatic metabolism. Use LC-QTOF-MS with hepatocyte incubation to identify phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.